Propoxyphenyl homohydroxysildenafil is a chemical compound primarily recognized as a derivative of sildenafil, which is widely known for its use in treating erectile dysfunction. This compound has been isolated from various herbal supplements and has garnered attention for its potential applications as a phosphodiesterase type 5 inhibitor, similar to its parent compound, sildenafil . Its molecular formula is , and it has a molecular weight of 518.63 g/mol .
The synthesis of propoxyphenyl homohydroxysildenafil involves several key steps that typically include the modification of the sildenafil structure to introduce the propoxyphenyl group. While specific detailed synthetic routes are not extensively documented in available literature, it is known that related compounds can be synthesized through various organic reactions such as alkylation and hydroxylation processes. The synthesis parameters often require careful control of temperature, solvent choice, and reaction time to achieve optimal yields and purity .
The molecular structure of propoxyphenyl homohydroxysildenafil features a complex arrangement that includes a pyrazolo[4,3-d]pyrimidin core, characteristic of sildenafil analogues. The addition of the propoxyphenyl group and hydroxyl functional groups significantly alters its pharmacological properties compared to sildenafil. Structural elucidation techniques such as high-resolution mass spectrometry have been utilized to confirm its identity and structural integrity .
Key structural features include:
Propoxyphenyl homohydroxysildenafil can participate in various chemical reactions typical of organic compounds with hydroxyl and aromatic functionalities. These reactions may include:
The specific conditions for these reactions vary but often involve standard organic reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) depending on the desired transformation.
The mechanism of action for propoxyphenyl homohydroxysildenafil is believed to be similar to that of sildenafil, primarily involving the inhibition of phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate in smooth muscle cells, resulting in vasodilation and improved blood flow, particularly in penile tissues. The presence of additional functional groups may enhance its binding affinity or selectivity towards phosphodiesterase type 5 compared to other phosphodiesterases .
The physical and chemical properties of propoxyphenyl homohydroxysildenafil are crucial for understanding its behavior in biological systems:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles .
Propoxyphenyl homohydroxysildenafil holds potential applications in several areas:
Further research is necessary to fully elucidate its therapeutic potential and safety profile compared to established treatments like sildenafil .
The discovery of propoxyphenyl homohydroxysildenafil is inextricably linked to the broader investigation of phosphodiesterase type 5 inhibitors, which originated from cardiovascular drug development. Initial research focused on sildenafil citrate (Viagra®), synthesized in 1989 by Pfizer scientists as a candidate for hypertension and angina pectoris. During clinical trials, its profound effect on penile erection—mediated through nitric oxide/cyclic guanosine monophosphate pathway potentiation—redirected its application toward erectile dysfunction, approved by the United States Food and Drug Administration in 1998 [1]. This breakthrough spurred extensive exploration of structurally modified analogues to enhance selectivity or evade patent restrictions.
Within this landscape, propoxyphenyl homohydroxysildenafil emerged as an unapproved analogue, identified primarily in adulterated "health supplements" marketed for sexual enhancement. Its first documented isolation occurred in the early 2010s from products like "Men peptide IV" during regulatory screenings in Singapore [2] [10]. Unlike pharmaceuticals developed through systematic toxicology and efficacy studies, this compound surfaced via chemical adulteration, reflecting a concerning trend in which unvetted phosphodiesterase type 5 inhibitors are introduced into consumer products without clinical evaluation [4]. Its discovery underscores ongoing challenges in regulating designer analogues that exploit established pharmacophores while avoiding legal classification as pharmaceuticals.
Propoxyphenyl homohydroxysildenafil belongs to the pyrazolopyrimidinone class of phosphodiesterase type 5 inhibitors, sharing a core heterocyclic scaffold with sildenafil but featuring critical substitutions that alter its physicochemical properties. The parent compound, sildenafil, comprises a pyrazolo[4,3-d]pyrimidin-7-one backbone linked to a piperazinylsulfonyl group and a methoxyphenyl moiety. Propoxyphenyl homohydroxysildenafil modifies this template in two significant regions:
These alterations yield a molecular formula of C₂₄H₃₄N₆O₅S and a mass of 518.6 g/mol, distinguishing it from sildenafil (C₂₂H₃₀N₆O₄S; 474.6 g/mol) [6] [8]. Crucially, the propoxy extension mimics modifications in other clandestine analogues like propoxyphenyl sildenafil (C₂₃H₃₂N₆O₄S; 488.6 g/mol), which retains sildenafil’s piperazine but incorporates the propoxy group . Such structural variations aim to circumvent regulatory detection while maintaining phosphodiesterase type 5 inhibition, though their biochemical efficacy and selectivity remain unverified through controlled studies.
Table 1: Structural Comparison of Propoxyphenyl Homohydroxysildenafil and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Core Modification |
---|---|---|---|
Sildenafil | C₂₂H₃₀N₆O₄S | 474.6 | Reference compound (methoxyphenyl methylpiperazine) |
Propoxyphenyl Sildenafil | C₂₃H₃₂N₆O₄S | 488.6 | Propoxy substitution at phenyl ring |
Propoxyphenyl Homohydroxysildenafil | C₂₄H₃₄N₆O₅S | 518.6 | Propoxy substitution + hydroxyethylpiperazine |
Propoxyphenyl homohydroxysildenafil lacks approval from major regulatory agencies (e.g., the United States Food and Drug Administration, European Medicines Agency) for any medical indication. Its presence is almost exclusively documented in adulterated products, including energy drinks, capsules, and powders falsely marketed as "all-natural" sexual enhancers [5] [10]. These items evade pre-market scrutiny by being labeled as dietary supplements, despite containing pharmacologically active synthetic compounds. Analyses reveal that such products often omit phosphodiesterase type 5 inhibitor content from ingredient lists, exposing consumers to unmonitored drug interactions and variable dosing [2].
Global regulatory bodies have issued alerts specifically targeting propoxyphenyl-linked analogues. For example:
Table 2: Key Regulatory Actions Against Propoxyphenyl Phosphodiesterase Type 5 Inhibitor Analogues
Year | Agency | Action | Product/Catalyst |
---|---|---|---|
2012 | Health Sciences Authority (SG) | Isolation and public alert for propoxyphenyl analogues in supplements | "Men peptide IV" and "Men peptide VI" |
2013 | United States FDA | Warning against unapproved erectile dysfunction products on radio platforms | "Healthy man" supplements |
2014 | Research Literature | Structural elucidation published to aid regulators | Multiple adulterated samples |
The synthesis and distribution of this compound violate pharmaceutical laws in most jurisdictions, as it bypasses Good Manufacturing Practice standards. Consequently, batches may contain impurities from substandard synthesis, such as thioketone byproducts or residual solvents, amplifying health risks [4] [10]. Without pharmacological or toxicological data, its safety profile remains unknown, particularly regarding interactions with nitrates or antihypertensives—a documented risk for approved phosphodiesterase type 5 inhibitors [9]. Regulatory approaches now emphasize advanced detection methods, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to identify such analogues in seized products [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1